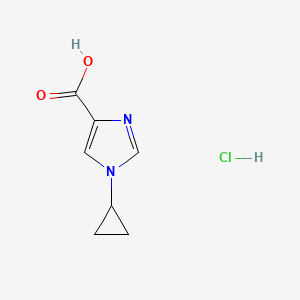

![molecular formula C7H8N4O B1384165 4-oxo-7-metil-3H-pirrolo[2,3-d]pirimidin-2-amina CAS No. 90065-66-0](/img/structure/B1384165.png)

4-oxo-7-metil-3H-pirrolo[2,3-d]pirimidin-2-amina

Descripción general

Descripción

“2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a group of compounds that have shown a wide range of clinical applications due to their unique structure and properties .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular formula of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is C6H5N3 . The InChI string is InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 41.6 Ų .Aplicaciones Científicas De Investigación

Síntesis de nuevas 4-aminas de pirrolo[2,3-d]pirimidina

Este compuesto se utiliza en la síntesis de nuevas 2-aril-7H-pirrolo[2,3-d]pirimidin-4-aminas, que son derivados de la 7-deazaadenina . Estos compuestos se preparan mediante ciclocondensación de 2-amino-1H-pirrol-3-carbonitrilos con nitrilos de arilo .

Inhibidor selectivo de JAK1

El compuesto se ha identificado como un andamio central en el diseño de un inhibidor selectivo de JAK1 . Este inhibidor ha mostrado una potencia significativa en ensayos de sangre completa humana .

Actividad anti-VIH

Se ha informado que los compuestos con una porción de pirrolo[2,3-d]pirimidina, como la 4-oxo-7-metil-3H-pirrolo[2,3-d]pirimidin-2-amina, poseen una actividad anti-VIH significativa .

Actividad antitumoral

También se ha informado que estos compuestos poseen una actividad antitumoral significativa .

Actividad antimicrobiana

Se ha informado que las 4-aminas de pirrolo[2,3-d]pirimidina, que pueden sintetizarse utilizando este compuesto, poseen una actividad antimicrobiana significativa .

Actividad antiangiogénica

También se ha informado que estos compuestos poseen una actividad antiangiogénica significativa .

Actividad antiinflamatoria

Se sabe que algunos derivados de aminopirrolo[2,3-d]pirimidina 4-sustituidos, que pueden sintetizarse utilizando este compuesto, muestran actividad antiinflamatoria .

Actividades antifúngicas y antibacterianas

También se sabe que estos compuestos muestran actividades antifúngicas y antibacterianas .

Direcciones Futuras

The future directions for “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve further exploration of its potential applications in various fields, given the wide range of clinical applications of pyrrolopyrimidines . Further studies could also focus on understanding its mechanism of action and safety profile.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition disrupts the signaling of cytokines and growth factors, leading to changes in cellular processes such as inflammation and immune response .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

The ADME properties of this compound have been studied in vitro . It has been found to exhibit an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further pharmacokinetic tests are needed to fully understand its bioavailability and distribution within the body .

Result of Action

The inhibition of JAK1 by 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can lead to a decrease in inflammation and modulation of immune response . This can be beneficial in conditions where these processes are dysregulated, such as in autoimmune diseases .

Propiedades

IUPAC Name |

2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCBWFNVTDNYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442005 | |

| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90065-66-0 | |

| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)